molecular formula C22H26ClN3O3 B2644167 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide CAS No. 953201-46-2

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide

Cat. No.: B2644167
CAS No.: 953201-46-2
M. Wt: 415.92
InChI Key: AKSJAWDYVMPFBR-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide is a synthetic organic compound intended for research and development purposes. This substance features a benzylpiperidine moiety, a structural motif found in compounds that interact with various neurological targets , linked via an oxalamide bridge to a substituted aniline ring. The integration of these pharmacophores suggests potential for investigation in areas such as enzyme inhibition or receptor modulation. The specific mechanism of action, pharmacological profile, and primary research applications for this compound are currently not well-characterized in the available scientific literature and require further experimental validation by qualified researchers. This product is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-chloro-2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-29-20-8-7-18(23)13-19(20)25-22(28)21(27)24-14-16-9-11-26(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16H,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSJAWDYVMPFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects within the cell. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

  • Piperidine Substitutions: The target compound’s 1-benzylpiperidin-4-ylmethyl group contrasts with acetylated (Compound 13) or unmodified piperidine rings (Compound 8).
  • Aryl Group Diversity : The target’s 5-chloro-2-methoxyphenyl group is distinct from simpler 4-chlorophenyl (Compounds 8, 13) or 4-hydroxybenzyl (Compound 115) groups. The ortho-methoxy substitution may sterically hinder binding but enhance electron-donating effects compared to para-substituted analogs .
  • Synthetic Efficiency : Yields for analogs range from 36% (Compound 13) to 55% (Compound 9, Ev2), suggesting moderate synthetic challenges. The target compound’s synthesis efficiency is unclear but may face similar hurdles due to stereochemical complexity .

Spectroscopic and Physicochemical Properties

  • NMR Profiles : Oxalamide NH protons in analogs typically resonate at δ ~10 ppm (e.g., δ 10.78 in Compound 115, Ev6). The target’s benzyl group would introduce aromatic protons near δ 7.0–7.5 ppm, while the methoxy group would show a singlet at δ ~3.8 ppm .
  • Mass Spectrometry : Analogs like Compound 8 (Ev2) exhibit LC-MS peaks at m/z 423.26 (M+H+), consistent with their molecular weights. The target compound’s estimated m/z would be ~437 (M+H+), similar to Compound 9 (Ev2, m/z 437.30) .
  • Purity : HPLC purity for most analogs exceeds 90%, with Compound 10 (Ev2) reaching 98.2%, indicating robust purification protocols .

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClN3O2C_{22}H_{26}ClN_{3}O_{2}, with a molecular weight of approximately 430.91 g/mol. The compound features a complex structure that includes a benzylpiperidine moiety and a chloromethoxyphenyl group.

PropertyValue
Molecular FormulaC22H26ClN3O2
Molecular Weight430.91 g/mol
IUPAC NameN-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-chloro-2-methoxyphenyl)oxamide
CAS Number1235667-01-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways. It is believed to act as an inhibitor of acetylcholinesterase (AChE) , which enhances acetylcholine levels in the synaptic cleft, crucial for cognitive functions. Additionally, it may interact with other targets implicated in neurodegenerative diseases, such as Alzheimer's disease.

Anticholinesterase Activity

Research indicates that this compound exhibits significant anticholinesterase activity. In vitro studies have demonstrated an IC50 value of approximately 5.90 μM , indicating moderate potency compared to other known inhibitors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate activity against various microbial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Cytotoxicity

In cell viability assays, the compound has shown high cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent. Comparative studies reveal that it exhibits greater cytotoxic effects than some structurally similar compounds.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameAChE Inhibition (IC50)Antimicrobial ActivityCytotoxicity
This compound5.90 μMModerateHigh
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-fluorobenzyl)oxalamide6.50 μMLowModerate
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-bromobenzyl)oxalamide7.20 μMHighLow

Alzheimer's Disease Research

A study published in PubMed highlighted the design and synthesis of various piperidine derivatives aimed at treating Alzheimer's disease. Among these, this compound was noted for its dual inhibition of AChE and butyrylcholinesterase (BuChE), both implicated in cholinergic dysfunction associated with Alzheimer's disease .

Neuroblastoma Cell Studies

In another study focusing on neuroblastoma cells, this compound displayed significant reduction of amyloid-beta-induced cell toxicity, suggesting its potential role in neuroprotection .

Q & A

Q. What are the standard synthetic routes for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide, and what key reaction conditions are required?

Answer: The synthesis typically involves two critical steps:

Piperidine Intermediate Preparation : Reacting 1-benzylpiperidin-4-ylmethanol with a halogenating agent (e.g., thionyl chloride) to generate the corresponding alkyl halide.

Oxalamide Formation : Coupling the intermediate with 5-chloro-2-methoxyphenylamine using oxalyl chloride or diethyl oxalate under anhydrous conditions.

  • Key conditions: Reactions are performed in inert solvents (e.g., dichloromethane or DMF) with a base (e.g., triethylamine) to scavenge HCl. Temperature control (0–25°C) minimizes side reactions .

Q. Which spectroscopic and analytical techniques are used to confirm the compound’s structure and purity?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the benzylpiperidine, methoxyphenyl, and oxalamide moieties.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+).
  • HPLC : Assesses purity (>95% for biological studies).
  • X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are recommended to screen for its pharmacological activity?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates.
  • Cell Viability Assays : Employ cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) .

Advanced Research Questions

Q. How can researchers optimize the yield of the oxalamide coupling reaction during synthesis?

Answer:

  • Catalyst Screening : Use coupling agents like HATU or EDCI/HOBt to enhance efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) reduces decomposition.
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane isolates the product .

Q. How should contradictory data on the compound’s biological activity across studies be resolved?

Answer:

  • Orthogonal Assays : Validate hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding.
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines or enzymatic systems.
  • Metabolic Stability Tests : Use liver microsomes to rule out false negatives due to rapid degradation .

Q. What strategies are effective in elucidating the compound’s mechanism of action in neurological disorders?

Answer:

  • Target Deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners.
  • CRISPR Knockout Models : Silence candidate receptors/enzymes in neuronal cells (e.g., SH-SY5Y) to assess functional dependency.
  • In Vivo Electrophysiology : Measure synaptic plasticity changes in rodent hippocampal slices .

Q. How can structural modifications improve the compound’s pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement : Substitute the benzyl group with pyridinyl or thiophene to enhance solubility.
  • Prodrug Design : Introduce ester or amide prodrug moieties at the oxalamide nitrogen to improve oral bioavailability.
  • LogP Optimization : Reduce hydrophobicity via substituent tuning (e.g., replacing chloro with fluoro) .

Q. What computational methods are suitable for predicting its interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling : Corrogate substituent effects with biological activity data to guide SAR .

Contradictory Data and Experimental Design

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across enzymatic assays?

Answer:

  • Standardize Assay Conditions : Control pH, ionic strength, and ATP concentration (for kinases).
  • Validate Reagents : Use recombinant enzymes from the same source (e.g., human vs. murine).
  • Cross-Validate : Compare results with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What in vitro models are appropriate for evaluating its blood-brain barrier (BBB) permeability?

Answer:

  • PAMPA-BBB Assay : Measures passive diffusion using artificial lipid membranes.
  • MDCK-MDR1 Cell Monolayers : Quantify active transport via P-glycoprotein efflux.
  • Microdialysis in Rodents : Directly assess brain interstitial fluid concentrations post-IV administration .

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